molecular formula C8H10FNO B040312 (3-Fluoro-4-methoxyphenyl)methanamine CAS No. 123652-95-9

(3-Fluoro-4-methoxyphenyl)methanamine

Cat. No. B040312
M. Wt: 155.17 g/mol
InChI Key: AZHAJNNLBSKSOB-UHFFFAOYSA-N
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Description

"(3-Fluoro-4-methoxyphenyl)methanamine" is a chemical compound with a specific molecular structure that has been studied for various properties and potential applications. The compound's unique characteristics make it a subject of interest in scientific research.

Synthesis Analysis

  • Synthesis Methods : The synthesis of compounds similar to "(3-Fluoro-4-methoxyphenyl)methanamine" often involves complex chemical processes. For example, Xu Liang (2009) described the synthesis of a related compound, "2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol," using sodium methoxide treatment and other chemical reactions (Xu Liang, 2009).

Molecular Structure Analysis

  • Molecular Structure : The molecular structure of compounds like "(3-Fluoro-4-methoxyphenyl)methanamine" is analyzed using techniques like X-ray diffraction, as demonstrated in the study by Enis Güzel et al. (2020), which focused on a similar compound (Enis Güzel et al., 2020).

Chemical Reactions and Properties

  • Chemical Reactivity : The chemical reactivity and interactions of similar compounds have been studied in various researches, like the work by L. Hsin et al. (2008), which explored the role of different substituents on chemical affinity and reactivity (L. Hsin et al., 2008).

Physical Properties Analysis

  • Physical Properties : The physical properties, including solubility and crystallinity, of related compounds have been the focus of several studies. For instance, the study by F. Vos and G. Slegers (1994) on a related compound provides insights into its synthesis and physical characteristics (F. Vos & G. Slegers, 1994).

Chemical Properties Analysis

  • Chemical Properties : The chemical properties, such as reactivity with other compounds and stability, are crucial aspects of these compounds. Research by T. Prisinzano et al. (2002) provides an example of analyzing the binding affinity of related compounds (T. Prisinzano et al., 2002).

Safety And Hazards

“(3-Fluoro-4-methoxyphenyl)methanamine” is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHAJNNLBSKSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559770
Record name 1-(3-Fluoro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)methanamine

CAS RN

123652-95-9
Record name 1-(3-Fluoro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-(methyloxy)benzamide (100 mg, 0.60 mmol) in tetrahydrofuran (5 mL) was added sodium borohydride (115 mg, 3.0 mmol) followed by the drop-wise addition of a solution of borontrifluoride etherate (48% BF3 ca., 475 μl, 3.8 mmol) in tetrahydrofuran (3 mL). The mixture was stirred at reflux for 15 hours, then was cooled to room temperature and diluted with ethyl acetate. The organic portion was extracted with 20% aqueous citric acid. The aqueous portion was brought to pH 8 using solid sodium bicarbonate, then was extracted several times using ethyl acetate. The combined organic portion was washed with brine then dried over anhydrous sodium sulfate. Filtration and concentration afforded a yellow residue, which was purified by silica gel column chromatography using 10% methanol in dichloromethane as eluent. Purified fractions were pooled and concentrated to afford 56 mg, 0.36 mmol (61%) of 3-fluoro-4-methoxybenzylamine as a colorless residue. MS (EI) for C8H10FNO: 156 (MH+).
Quantity
100 mg
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115 mg
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5 mL
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475 μL
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3 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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